molecular formula C16H15N3OS B2384031 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034417-66-6

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2384031
CAS No.: 2034417-66-6
M. Wt: 297.38
InChI Key: BCUZUHLNYDTSKM-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that features a pyrazole ring, a thiophene ring, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and thiophene rings in its structure suggests it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the thiophene ring: The ethyl-linked pyrazole is then subjected to a cyclization reaction with a suitable thiophene precursor.

    Introduction of the carboxamide group: Finally, the thiophene derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic steps to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide imparts unique electronic and chemical properties compared to its analogs with benzene, furan, or pyridine rings

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(14-6-9-21-12-14)17-7-8-19-11-15(10-18-19)13-4-2-1-3-5-13/h1-6,9-12H,7-8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZUHLNYDTSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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